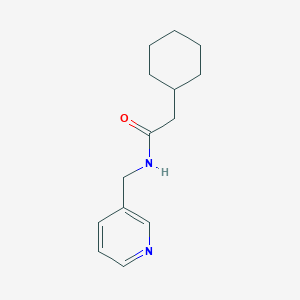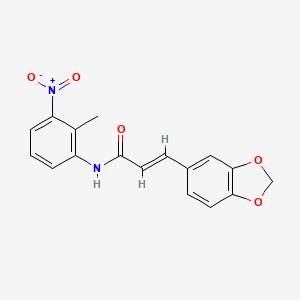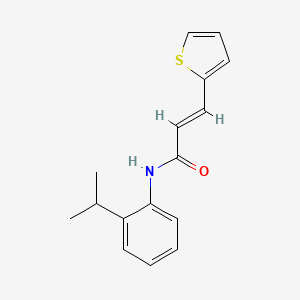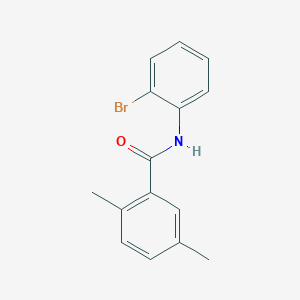![molecular formula C19H23N3O3 B5771492 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5771492.png)
4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol, also known as NDGA or nordihydroguaiaretic acid, is a natural compound found in the creosote bush. It has been studied extensively for its potential use in various scientific research applications due to its unique chemical structure and properties. In
Mecanismo De Acción
4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol exerts its effects through various mechanisms of action. It has been shown to inhibit the activity of various enzymes such as lipoxygenase, cyclooxygenase, and protein kinase C. 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol also inhibits the production of reactive oxygen species (ROS) and the activation of nuclear factor kappa B (NF-κB), which are involved in inflammation and oxidative stress. Additionally, 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases such as cancer, diabetes, and cardiovascular disease. 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol also has antidiabetic effects by improving insulin sensitivity and glucose metabolism. Additionally, 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol has been shown to have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized from the creosote bush. It has low toxicity and is well-tolerated in animal studies. However, 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol has some limitations for use in lab experiments. It has poor solubility in water, which can limit its bioavailability. Additionally, 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol can be unstable under certain conditions, which can affect its activity and efficacy.
Direcciones Futuras
For scientific research include the development of new formulations and delivery methods, investigating optimal dosages and treatment durations, and further studies on the potential use of 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol in various diseases.
Métodos De Síntesis
4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol can be synthesized from the creosote bush by extraction and purification methods. The process involves the use of solvents and chromatography techniques to isolate and purify 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol from the plant material. The purity of 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol has been studied extensively for its potential use in various scientific research applications. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and cardiovascular disease. It has also been studied for its potential use in the prevention of oxidative stress and aging.
Propiedades
IUPAC Name |
4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-3-4-15(2)17(11-14)21-9-7-20(8-10-21)13-16-5-6-19(23)18(12-16)22(24)25/h3-6,11-12,23H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDECQKJXWBQPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-hydroxypropyl)amino]-6-(4-methylphenyl)-2-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5771413.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5771415.png)
![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5771419.png)
![4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]-4-oxobutanoic acid](/img/structure/B5771441.png)



![5,5-dimethyl-3-[2-(2-propionylphenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5771452.png)
![isopropyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5771455.png)
![2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5771462.png)
![2-[(2-chlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5771481.png)


